4,6-Dichloropyridin-3-amine
Overview
Description
4,6-Dichloropyridin-3-amine is a chemical compound with the CAS Number: 7321-93-9 . It has a molecular weight of 163.01 and its IUPAC name is 4,6-dichloro-3-pyridinamine . It is a solid substance .
Synthesis Analysis
The synthesis of 4-amino-2,6-dichloropyridine, an important intermediate, was developed by starting with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This was then subjected to nitration followed by reduction . Subsequent nitration of the product and a nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C5H4Cl2N2 . The InChI code is 1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 .
Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of reactions. These include alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 163.01 and a density of 1.5±0.1 g/cm3 . The storage temperature is recommended to be between 2-8°C in a dark place under an inert atmosphere .
Scientific Research Applications
Synthesis and Properties
4,6-Dichloropyridin-3-amine is used as a raw material in the synthesis of novel thermally stable energetic materials. For instance, its use in the production of 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) demonstrates its relevance in creating compounds with significant thermal decomposition properties and potential in energetic materials research (Zhou, Ma, Liu, & Yao, 2017).
Chemical Reactions and Synthesis
The compound plays a role in various chemical reactions like the three-component Castagnoli-Cushman reaction, leading to the formation of heterocyclic chemotypes for biological investigation or conversion into other compounds for diverse applications in medicinal chemistry and other fields (Firsov, Chupakhin, Dar'in, Bakulina, & Krasavin, 2019).
Catalytic Applications
It is also significant in catalytic processes, such as the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including this compound. This highlights its role in studying the influence of different halogen atoms and their positions on the coupling reactions (Abel, Averin, Buryak, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).
Photoredox Catalysis
Another application is in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, showcasing its utility in redox-activated processes and the synthesis of complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Synthesis of Multifunctionalized Compounds
This compound is involved in the synthesis of multifunctionalized compounds, such as naphthoxocine derivatives with potential applications in dye-sensitized solar cells (DSSCs) and as candidates for treatment in various medical conditions (Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Hassan Abdel-Rahman, & El-Desoky, 2019).
Mechanism of Action
Safety and Hazards
The safety information for 4,6-Dichloropyridin-3-amine indicates that it may cause skin and eye irritation . The hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The potential use of nitro derivatives of pyridines and their bicyclic analogs has been reported for the synthesis of novel insensitive explosives . This suggests that 4,6-Dichloropyridin-3-amine and similar compounds could have potential applications in the development of new energetic materials .
properties
IUPAC Name |
4,6-dichloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGVTWONYOCYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344286 | |
Record name | 4,6-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7321-93-9 | |
Record name | 4,6-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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